molecular formula C20H16FN3O4S B15393076 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B15393076
M. Wt: 413.4 g/mol
InChI Key: UYFHUMKFUMGCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-fluoro-3-methylphenyl group at position 3, two ketone groups at positions 2 and 4, and an N-(furan-2-ylmethyl)acetamide substituent at position 1. The fluorine atom and methyl group on the phenyl ring enhance lipophilicity and metabolic stability, while the furan moiety may influence solubility and receptor binding. Such derivatives are often explored for kinase inhibition or anticancer activity due to their structural resemblance to ATP-competitive inhibitors .

Properties

Molecular Formula

C20H16FN3O4S

Molecular Weight

413.4 g/mol

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H16FN3O4S/c1-12-9-13(4-5-15(12)21)24-19(26)18-16(6-8-29-18)23(20(24)27)11-17(25)22-10-14-3-2-7-28-14/h2-9H,10-11H2,1H3,(H,22,25)

InChI Key

UYFHUMKFUMGCSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CO4)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with structurally related analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported)
Target Compound Thieno[3,2-d]pyrimidine 4-Fluoro-3-methylphenyl; N-(furan-2-ylmethyl)acetamide ~408.4 (estimated) Fluorophenyl, Acetamide, Furan Not explicitly reported in evidence
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidine 2-Chloro-4-methylphenyl; 7-Phenyl 409.888 Chlorophenyl, Acetamide Supplier data; no explicit bioactivity
N-[(3-Fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)...] Thieno[3,2-b]pyridine Fluorophenyl; Pyridinyl; Methoxyethylamino ~571.2 (reported) Fluorophenyl, Thiourea, Pyridine Tyrosine kinase inhibitor (anticancer)
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)... Pyrazole 3,4-Dichlorophenyl; Pyridinyl; 4-Fluorophenyl; Acetamide Not reported Dichlorophenyl, Fluorophenyl Synthesis focus; no bioactivity data

Key Observations :

  • Core Structure Diversity: The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from pyrazole () or thieno[3,2-b]pyridine () derivatives. This core may influence binding to kinases or other enzymes.
  • The furan substituent in the target compound is unique compared to pyridine or methoxyethyl groups in , which may affect solubility and pharmacokinetics.
  • Molecular Weight : The target compound’s estimated molecular weight (~408.4 g/mol) is lower than (571.2 g/mol), suggesting better bioavailability under Lipinski’s rules.
Pharmacological Potential
  • However, the furan group’s role in binding remains speculative.
  • Structural Mimicry: The thieno[3,2-d]pyrimidine scaffold in and the target compound resembles purine bases, a common feature in kinase inhibitors. Substitutions at position 3 (e.g., fluorophenyl vs. chlorophenyl) may modulate selectivity for specific kinases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.